2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide

Description

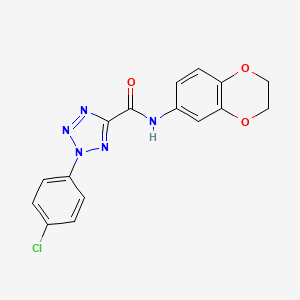

2-(4-Chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin subunit via a carboxamide bridge. The 4-chlorophenyl substituent may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O3/c17-10-1-4-12(5-2-10)22-20-15(19-21-22)16(23)18-11-3-6-13-14(9-11)25-8-7-24-13/h1-6,9H,7-8H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABNQPWOERCRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, research has demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with bacterial cell wall synthesis or function.

Case Study:

A study on a related tetrazole compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard methods, highlighting the compound's potential as a lead structure for developing new antibiotics .

Anticancer Properties

The anticancer potential of tetrazole derivatives is particularly notable. Compounds containing the tetrazole moiety have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer cells.

Case Study:

In a recent investigation, a related compound was evaluated for its anticancer activity using the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives displayed significant cytotoxicity against MCF7 cells, suggesting that modifications to the tetrazole structure could enhance efficacy .

Table 1: Biological Activities of Tetrazole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | 10 µg/mL |

| Compound B | Anticancer | MCF7 Breast Cancer Cells | 5 µM |

| Compound C | Antimicrobial | Escherichia coli | 15 µg/mL |

| Compound D | Anticancer | Colon Cancer Cells | 8 µM |

Structure-Activity Relationship (SAR)

The structural characteristics of tetrazole compounds significantly influence their biological activities. Modifications such as substituent variations on the aromatic rings or alterations in the side chains can enhance their potency and selectivity against specific pathogens or cancer cells.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound 1: 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Core Structure : Triazole-thione with benzoxazole and 4-chlorophenyl groups.

- Key Features :

- Benzoxazole and triazole-thione moieties contribute to π-π stacking and hydrogen-bonding interactions.

- Chlorophenyl group enhances lipophilicity (similar to the target compound).

- Activity: No direct pharmacological data reported, but triazole-thiones are often explored for antimicrobial or anticancer activity.

- Contrast : Replaces the tetrazole-carboxamide in the target compound with a triazole-thione and benzoxazole, which may reduce metabolic stability compared to tetrazoles.

Compound 2: 3',4'-(1",4"-Dioxino) Flavones and Coumarins

- Core Structure : Flavones/coumarins fused with a 1,4-dioxane ring.

- Key Features :

- The 1,4-dioxane ring (structurally analogous to benzodioxin) is critical for antihepatotoxic activity.

- Hydroxy methyl substitution at position-2" enhances activity (e.g., compound 4g ).

- Activity : Significant antihepatotoxic effects against carbon tetrachloride-induced liver damage, comparable to silymarin.

- Contrast: The target compound’s tetrazole-carboxamide scaffold differs from flavonoid/coumarin cores, suggesting divergent mechanisms.

Compound 3: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

- Core Structure : Benzodioxin-linked acetic acid.

- Key Features :

- Carboxylic acid group provides acidity and hydrogen-bonding capacity.

- Benzodioxin subunit contributes to anti-inflammatory potency.

- Activity : Comparable to ibuprofen in carrageenan-induced rat paw edema assays.

- Contrast : The target compound replaces the acetic acid with a tetrazole-carboxamide, likely improving metabolic stability and altering solubility or target selectivity.

Compound 4: Isoxazolecarboxamides with Benzodioxin Substituents

- Core Structure : Isoxazole-carboxamide derivatives with benzodioxin or aryl diazenyl groups.

- Key Features :

- Isoxazole and diazenyl groups influence electronic properties and binding affinity.

- Benzodioxin enhances structural rigidity.

- Activity: No explicit data provided, but isoxazole-carboxamides are typically explored for kinase inhibition or antimicrobial activity.

Key Insights and Implications

- Benzodioxin Subunit : The presence of the benzodioxin ring in the target compound aligns with anti-inflammatory and hepatoprotective activities observed in analogs .

- Tetrazole vs.

- Chlorophenyl vs. Hydroxy Methyl : While chlorophenyl enhances lipophilicity, hydroxy methyl groups (as in Compound 4g) may improve solubility and target engagement—a trade-off requiring optimization .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 355.78 g/mol. The compound features a tetrazole ring, which is often associated with diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H14ClN5O4 |

| Molecular Weight | 355.78 g/mol |

| InChI Key | IMWJGOCDBDRQTA-UHFFFAOYSA-N |

| LogP | 4.0525 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of tetrazole derivatives is often attributed to their ability to interact with various biological targets. Research indicates that the tetrazole moiety can mimic carboxylic acids and participate in hydrogen bonding, enhancing binding affinity to target proteins. The presence of the benzodioxin structure may contribute to additional interactions that modulate biological pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of tetrazole derivatives. For instance:

- A study evaluated a range of tetrazole compounds against human tumor cell lines from nine different cancer types. The compound demonstrated selective cytotoxicity towards ovarian cancer cell lines (SK-OV-3), with an observed growth inhibition percentage of 34.94% at optimal concentrations .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that certain derivatives exhibited significant free radical scavenging activity, suggesting a potential role in antioxidant therapy .

Antimicrobial Activity

Tetrazoles have also been explored for antimicrobial effects. Compounds similar to the one have shown activity against various bacterial strains, indicating that modifications in the molecular structure can enhance their efficacy against pathogens .

Case Studies and Experimental Findings

- Anticancer Screening :

- Predictive Modeling :

- Structure-Activity Relationship (SAR) :

Q & A

Basic: What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide, and how can reaction intermediates be characterized?

Answer:

The synthesis typically involves coupling a tetrazole-carboxylic acid derivative with a substituted benzodioxin amine. Key steps include:

- Condensation reactions : Use coupling agents like EDC/HOBt or DCC for amide bond formation.

- Intermediate characterization : Employ HPLC-MS for purity assessment and NMR (¹H/¹³C) to confirm structural integrity. For example, the 4-chlorophenyl group can be identified via aromatic proton splitting patterns (~7.4–7.6 ppm) in ¹H NMR .

- Yield optimization : Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 for amine:acid) to minimize side products .

Advanced: How can quantum chemical calculations guide the optimization of reaction pathways for this compound?

Answer:

Computational methods such as density functional theory (DFT) can predict transition states and intermediate stability:

- Reaction path searches : Use software like Gaussian or ORCA to model activation energies for key steps (e.g., cyclization or amidation).

- Solvent effects : Simulate solvation models (e.g., PCM) to identify solvents that stabilize intermediates, reducing energy barriers .

- Validation : Compare computed IR spectra with experimental data to confirm predicted intermediates .

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Answer:

- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching C₁₆H₁₂ClN₅O₃).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzodioxin and tetrazole moieties.

- X-ray crystallography : Resolve stereochemical ambiguities, particularly if polymorphism is suspected .

Advanced: How can researchers address contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO) and buffer conditions (pH, ionic strength).

- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables.

- Computational docking : Compare binding affinities across protein conformations (e.g., molecular dynamics simulations) to explain variability .

Basic: What statistical methods are recommended for designing experiments to study structure-activity relationships (SAR)?

Answer:

- Factorial design : Vary substituents (e.g., halogen position on the phenyl ring) and measure effects on bioactivity.

- Response surface methodology (RSM) : Optimize parameters like logP and polar surface area for enhanced permeability .

- Principal component analysis (PCA) : Reduce dimensionality in datasets linking structural features to activity .

Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral chromatography : Use preparative HPLC with cellulose-based columns for enantiomer separation.

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps.

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and detect racemization .

Basic: What are the best practices for stability testing under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours.

- HPLC-DAD : Track degradation products (e.g., hydrolysis of the tetrazole ring).

- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .

Advanced: How can machine learning improve the prediction of this compound’s pharmacokinetic properties?

Answer:

- Dataset curation : Compile ADME data from PubChem or ChEMBL for similar tetrazole derivatives.

- QSAR models : Train neural networks on descriptors like molecular weight, H-bond donors, and topological polar surface area.

- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability) .

Basic: What safety protocols are essential during handling due to the compound’s reactive functional groups?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid exposure to chlorophenyl intermediates.

- Waste management : Quench reactive azides with sodium nitrite/acid before disposal.

- Emergency procedures : Neutralize spills with activated carbon and report incidents per OSHA guidelines .

Advanced: How can researchers resolve spectral overlaps in NMR caused by the benzodioxin and tetrazole moieties?

Answer:

- Selective decoupling : Suppress specific proton signals (e.g., irradiate aromatic protons to simplify adjacent peaks).

- Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers or conformational exchange.

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track carbon connectivity in crowded regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.